2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-23(17-28-22-6-5-19-3-1-2-4-20(19)15-22)24-16-18-7-11-25(12-8-18)21-9-13-27-14-10-21/h1-6,15,18,21H,7-14,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIPKGEKDCXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available naphthol derivatives. The process includes:
- Formation of the Naphthalenic Structure : Utilizing naphthol and appropriate reagents to form the naphthalene moiety.
- Piperidine Modification : Introducing the piperidine ring through alkylation or acylation methods.
- Final Coupling Reaction : Combining the naphthalenic and piperidine components to form the final acetamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, compounds with analogous structures have shown significant antiproliferative effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 18 | PC-3 | 5.96 |
| Compound 19 | A549/ATCC | 7.90 |
| Compound 25 | K-562 | 7.71 |
These compounds demonstrated apoptosis induction through caspase activation and modulation of Bcl-2 expression, indicating a mechanism involving mitochondrial pathways .
The proposed mechanisms for the biological activity of this class of compounds include:
- Caspase Activation : Enhanced caspase-3 activity leading to programmed cell death.
- Bcl-2 Modulation : Decreased expression of Bcl-2, promoting apoptosis.
- Mitochondrial Membrane Potential Disruption : Loss of mitochondrial membrane potential is indicative of early apoptotic events.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A series of thiosemicarbazide derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, showing promising results that could be extrapolated to similar compounds like this compound .
- Evaluation Against Cancer Cell Lines : Compounds structurally related to the target compound were tested against a panel of 60 human cancer cell lines by the National Cancer Institute, revealing significant antiproliferative effects and potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the antiproliferative effects of compounds similar to 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide against various cancer cell lines. For instance, related naphthalene derivatives have shown significant activity against nasopharyngeal carcinoma (NPC-TW01) with IC50 values as low as 0.6 μM, indicating their potential to interfere with cell cycle progression and induce apoptosis in cancer cells .
Mechanisms of Action:
- Receptor Modulation: The piperidine and oxan components may interact with neurotransmitter receptors involved in dopaminergic and serotonergic signaling pathways.
- Cell Cycle Interference: Similar compounds have been reported to alter cell division dynamics, leading to cell cycle arrest at specific phases, particularly the S phase.
Neurological Applications
The compound's structure suggests potential applications in neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary research indicates that it may influence pathways related to mood regulation and cognitive function, although further studies are required to elucidate these effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies: A study published in ACS Omega reported that structurally related compounds exhibited significant anticancer activity against various cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
- Mechanistic Insights: Research has indicated that compounds containing similar structural motifs can inhibit specific enzymes involved in cancer cell proliferation. For instance, the interaction of the oxan ring with cellular targets has shown promise in modulating enzyme activity associated with tumor growth .
- Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds suggest favorable pharmacokinetic properties that could enhance their therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three classes of analogues:
N-Phenyl-N-(Piperidin-4-ylmethyl)Propionamide Derivatives (e.g., compounds from ):
- These feature a propionamide core linked to a piperidine ring and aromatic substituents (e.g., tetrahydronaphthalen-2-yl-methyl).
- Key Difference : The target compound replaces the propionamide with an acetamide backbone and substitutes phenyl groups with oxan-4-yl, reducing steric bulk and altering electronic properties .
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide (): Shares the naphthalen-2-yloxy-acetamide core but uses a morpholine-ethyl group instead of the oxan-4-yl-piperidine. Key Difference: Morpholine’s secondary amine may enhance solubility, whereas oxan-4-yl’s tetrahydropyran ring offers a rigid, oxygen-containing scaffold that could improve metabolic stability .
BI81805 (N-{2-Methyl-4-oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide) (): Contains a fused pyrido-pyrimidinone system instead of piperidine. Key Difference: The heteroaromatic pyrido-pyrimidinone core may confer stronger π-π stacking interactions but reduce flexibility compared to the piperidine-oxan system .
Physicochemical and Pharmacological Comparisons
Functional Group Impact
- Oxan-4-yl vs. Morpholine : The oxan-4-yl group’s tetrahydropyran ring may confer better metabolic resistance than morpholine’s amine, which is prone to oxidation .
- Naphthalen-2-yloxy vs.
Research Findings and Implications
- Cytotoxicity Considerations: Unlike the morpholinoethyl analogue (), the oxan-4-yl substitution may reduce cytotoxicity by avoiding metabolic generation of reactive intermediates .
- Synthetic Challenges : Introducing the oxan-4-yl group requires precise protection-deprotection strategies, as seen in ’s tetrahydropyran protection of hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
